molecular formula C9H7BrMg B6298870 3-Phenylprop-2-yn-1-ylmagnesium bromide CAS No. 13254-30-3

3-Phenylprop-2-yn-1-ylmagnesium bromide

Cat. No.: B6298870
CAS No.: 13254-30-3
M. Wt: 219.36 g/mol
InChI Key: RZLAJCPDJBGHPT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylprop-2-yn-1-ylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a powerful nucleophile and a versatile reagent in various chemical reactions. The compound has the molecular formula C₉H₇BrMg and a molecular weight of 219.3633 g/mol . It is commonly used in the form of a 0.50 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Phenylprop-2-yn-1-ylmagnesium bromide typically involves the reaction of phenylacetylene with magnesium bromide in the presence of a suitable solvent like THF or 2-MeTHF. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference . The general procedure involves:

    Preparation of Ethylmagnesium Bromide: Magnesium turnings are reacted with ethyl bromide in THF to form ethylmagnesium bromide.

    Formation of Ethynylmagnesium Bromide: Ethylmagnesium bromide is then reacted with acetylene to form ethynylmagnesium bromide.

    Reaction with Phenylacetylene: Finally, ethynylmagnesium bromide is reacted with phenylacetylene to form this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenylprop-2-yn-1-ylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It acts as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.

    Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl and aryl halides in substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Alkanes and Alkenes: Formed from substitution and coupling reactions.

Scientific Research Applications

3-Phenylprop-2-yn-1-ylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Research: Used in the modification of biomolecules and the study of biochemical pathways

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another organomagnesium compound used in similar nucleophilic addition and substitution reactions.

    Ethynylmagnesium Bromide: Used in the synthesis of alkynes and related compounds.

    Propynylmagnesium Bromide: Similar in structure but lacks the phenyl group, leading to different reactivity and applications

Uniqueness

3-Phenylprop-2-yn-1-ylmagnesium bromide is unique due to its combination of a phenyl group and an ethynyl group, which enhances its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of reactions compared to simpler organomagnesium compounds.

Properties

IUPAC Name

magnesium;prop-1-ynylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLAJCPDJBGHPT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C#CC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.